Cas no 856343-33-4 (7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine)

7-Bromo-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound featuring a fused triazolopyridine core with a bromine substituent at the 7-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The bromine atom enhances reactivity for cross-coupling reactions, enabling efficient derivatization. Its rigid triazolo-pyridine scaffold contributes to strong binding interactions in medicinal chemistry, making it valuable for developing bioactive molecules. The compound’s high purity and stability ensure reliable performance in nucleophilic substitution and metal-catalyzed transformations. Suitable for use in small-molecule drug discovery, it offers a robust platform for constructing complex heterocyclic frameworks.
7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine structure
856343-33-4 structure
Product Name:7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine
CAS No:856343-33-4
MF:C5H3BrN4
MW:199.008118867874
CID:6100788
PubChem ID:83814465
Update Time:2025-10-31

7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine Chemical and Physical Properties

Names and Identifiers

    • 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine
    • 1H-1,2,3-Triazolo[4,5-c]pyridine, 7-bromo-
    • EN300-7155921
    • 856343-33-4
    • CS-0456280
    • 7-Bromo-1H-[1,2,3]triazolo[4,5-c]pyridine
    • Inchi: 1S/C5H3BrN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)
    • InChI Key: MKHPQZDDCMLWME-UHFFFAOYSA-N
    • SMILES: C1=NC=C(Br)C2NN=NC1=2

Computed Properties

  • Exact Mass: 197.95411g/mol
  • Monoisotopic Mass: 197.95411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 54.5Ų

Experimental Properties

  • Density: 2.036±0.06 g/cm3(Predicted)
  • Boiling Point: 450.8±25.0 °C(Predicted)
  • pka: 5.32±0.70(Predicted)

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Additional information on 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine

Professional Introduction to Compound with CAS No. 856343-33-4 and Product Name: 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine

7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine, identified by the CAS number 856343-33-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the triazolopyridine class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 7-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structure of 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine consists of a fused triazole ring connected to a pyridine core. This particular arrangement imparts unique electronic and steric properties that influence its interactions with biological targets. The bromine atom serves as a handle for further functionalization, enabling chemists to explore various derivatization strategies. These modifications can fine-tune the compound's pharmacological profile, making it a versatile building block for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting inflammatory and autoimmune diseases. 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine has emerged as a promising candidate in this context. Studies have demonstrated its ability to modulate inflammatory pathways by interacting with specific enzymes and receptors. For instance, preliminary in vitro assays suggest that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory mediators.

Moreover, the triazolopyridine scaffold has shown potential in oncology research. The unique structural features of 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine allow it to engage with various molecular targets involved in cancer cell proliferation and survival. Recent publications highlight its efficacy in disrupting microtubule dynamics and inducing apoptosis in certain cancer cell lines. These findings underscore the compound's potential as an anti-cancer agent and justify further exploration of its mechanism of action.

The synthesis of 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine involves multi-step organic reactions that require precise control over reaction conditions. The bromination step is particularly critical, as it determines the regioselectivity and yield of the final product. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and scalability. These approaches not only enhance the purity of the compound but also open avenues for exploring structural analogs with enhanced pharmacological properties.

From a medicinal chemistry perspective, 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine represents an excellent example of how structural modifications can lead to significant improvements in drug-like characteristics. The incorporation of functional groups like bromine allows for selective interactions with biological targets while maintaining overall metabolic stability. This balance is crucial for developing compounds that exhibit high efficacy and low toxicity profiles.

The growing interest in 7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine is also driven by its potential in central nervous system (CNS) drug discovery. Preliminary data indicate that this compound may interact with neurotransmitter receptors involved in mood regulation and cognitive function. Such interactions could make it a valuable tool for investigating novel therapeutic strategies for neurological disorders like depression and anxiety.

In conclusion,7-bromo-3H-[1,2,3]triazolo[4,5-c]pyridine (CAS No. 856343-33-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset for drug discovery efforts across multiple therapeutic areas. As research continues to uncover new applications for this compound,7-bromo-3H-[1,2,3]triazolo[4,

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